Cathinone hydrochloride

Catalog No.
S3314840
CAS No.
72739-14-1
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cathinone hydrochloride

CAS Number

72739-14-1

Product Name

Cathinone hydrochloride

IUPAC Name

(2S)-2-amino-1-phenylpropan-1-one;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1

InChI Key

HPZCAKYHISJOIK-FJXQXJEOSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl

Synonyms

(-)-alpha-amino-propiophenone, 2-amino-1-phenyl-1-propanone, 2-aminopropiophenone, alpha-aminopropiophenone, cathinine, cathinone, cathinone hydrochloride, cathinone hydrochloride, (+-)-isomer, cathinone hydrochloride, (R)-isomer, cathinone hydrochloride, (S)-isomer, cathinone, (+-)-isomer, cathinone, (S)-isomer

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)N.Cl

Cathinone hydrochloride is a monoamine alkaloid derived from the khat plant (Catha edulis), known for its stimulant properties. It is chemically classified as a β-keto-amphetamine, distinguished by the presence of a ketone functional group. This compound is structurally similar to various other stimulants, including ephedrine and methcathinone, and is primarily responsible for the psychoactive effects associated with khat chewing. Cathinone hydrochloride exhibits a molecular formula of C₉H₁₁ClN₁O and a molecular weight of approximately 149.64 g/mol .

Cathinone acts as a stimulant by increasing the levels of dopamine and norepinephrine in the central nervous system. These neurotransmitters are involved in regulating mood, alertness, and reward pathways. Cathinone is believed to block their reuptake from the synapse, leading to increased activity and the characteristic stimulant effects.

Cathinone hydrochloride is considered a substance of abuse with potential for dependence and addiction []. Chronic use can lead to a variety of health problems, including:

  • Psychosis: Cathinone can induce paranoid delusions and hallucinations.
  • Cardiovascular problems: Increased heart rate, blood pressure, and risk of heart attack.
  • Liver and kidney damage: Heavy use can damage these organs.
  • Insomnia and anxiety: Cathinone can disrupt sleep patterns and exacerbate anxiety.

Preclinical Pharmacology and Toxicology

  • Mechanism of action: Researchers use cathinone hydrochloride to investigate its neurochemical effects, particularly its ability to increase dopamine and norepinephrine levels in the central nervous system, mimicking the action of amphetamines. This research helps understand the pharmacological basis of its stimulant properties and potential risks.
  • Addiction potential: Studies involving cathinone hydrochloride in animal models may shed light on its addiction potential and neurotoxic effects, contributing to a broader understanding of stimulant abuse and dependence [].

Analytical Chemistry and Forensic Science

  • Cathinone detection and identification: Cathinone hydrochloride serves as a reference standard for analytical techniques like mass spectrometry and chromatography used in forensic science to detect and identify cathinone and related compounds in seized materials or biological samples []. This is crucial for law enforcement investigations and drug analysis.
  • Chemical stability studies: Research explores the chemical stability of cathinone hydrochloride under different storage conditions, as it is known to decompose in air over time []. This knowledge is essential for proper handling and storage of the compound in research and forensic settings.
  • Ethical considerations: Due to its potential for abuse and dependence, research involving cathinone hydrochloride requires strict ethical guidelines and regulatory approvals.
  • Alternatives: Whenever possible, researchers are encouraged to utilize safer and more stable alternatives to cathinone hydrochloride for their studies.
, primarily involving its ketone group. The compound can be metabolized in the body to produce cathine and norephedrine through reduction processes facilitated by liver enzymes. Additionally, cathinone can dimerize to form 3,6-dimethyl-2,5-diphenylpyrazine under certain conditions . The synthetic production of cathinone can also involve Friedel-Crafts acylation reactions and subsequent bromination followed by substitution with ammonia to yield racemic mixtures of cathinone .

Cathinone can be synthesized through various methods:

  • Natural Extraction: Obtained from fresh khat leaves.
  • Synthetic Routes:
    • Friedel-Crafts Acylation: Involves reacting propiophenone with propionic acid in the presence of aluminum chloride.
    • Bromination: Propiophenone can be brominated followed by substitution with ammonia to yield cathinone.
    • Optically Pure Synthesis: Starting from S-alanine, N-acetylation followed by chlorination using phosphorus pentachloride can yield enantiomerically pure (S)-cathinone .

Cathinone hydrochloride has limited medical applications due to its potential for abuse and addiction. It has been studied for its stimulant effects but is not widely used in clinical settings. Its derivatives are often found in recreational drug use contexts, marketed as "bath salts" or other legal alternatives to controlled substances like cocaine and MDMA .

Research on cathinone interactions primarily focuses on its pharmacological effects when combined with other substances. For instance:

  • With Opioids: Increased risk of respiratory arrest.
  • With Alcohol: Users may consume more alcohol due to perceived lower intoxication levels.
  • With Other Stimulants: Co-use with drugs like MDMA or cocaine can exacerbate cardiovascular risks and lead to heightened neurotoxicity .

These interactions highlight the unpredictable nature of combining cathinones with other psychoactive substances.

Cathinone hydrochloride shares structural similarities with several other compounds within the phenethylamine family. Here are some notable comparisons:

CompoundStructural FeaturesEffects Similarity
Methcathinoneβ-keto group; similar stimulant effectsEuphoria, increased energy
Mephedrone4-methyl substitution; potent stimulantEuphoria, empathy similar to MDMA
Methyloneβ-keto group; similar structureEuphoria, increased sociability
BupropionAntidepressant; shares structural traitsMood enhancement
PyrovaleroneLonger duration; strong stimulantSimilar to amphetamines

While these compounds exhibit similar stimulant properties, cathinone's unique ketone functional group affects its potency and pharmacokinetics compared to its analogs .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.0607417 g/mol

Monoisotopic Mass

185.0607417 g/mol

Heavy Atom Count

12

UNII

272NNG64V6

Sequence

A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Central Nervous System Stimulants

Pictograms

Irritant

Irritant

Other CAS

72739-14-1

Dates

Modify: 2023-08-19

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